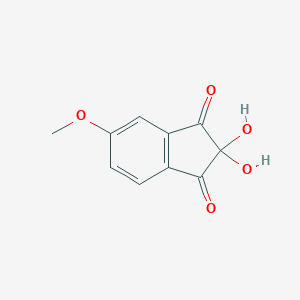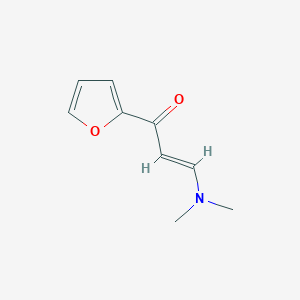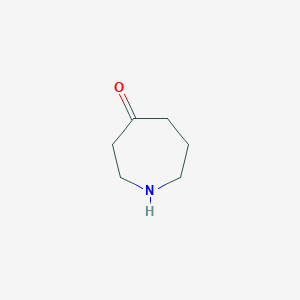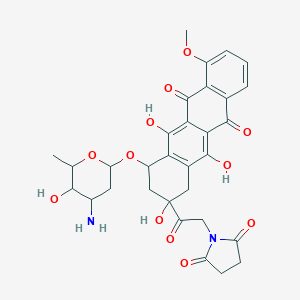
4-(Diphenylmethyl)-N-(4-(((methylamino)carbonyl)amino)phenyl)-1-piperazinepropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylmethyl)-N-(4-(((methylamino)carbonyl)amino)phenyl)-1-piperazinepropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DPP-4 inhibitor, which is a class of drugs that are used to treat type 2 diabetes mellitus. The purpose of
Wirkmechanismus
DPP-4 inhibitor works by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), which is an enzyme that degrades incretin hormones. By inhibiting DPP-4, DPP-4 inhibitor increases the levels of incretin hormones, which stimulate insulin secretion and lower blood glucose levels. In addition, DPP-4 inhibitor has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its therapeutic effects.
Biochemical and physiological effects:
DPP-4 inhibitor has been shown to have several biochemical and physiological effects. One of the major effects is the increase in the levels of incretin hormones, which stimulate insulin secretion and lower blood glucose levels. In addition, DPP-4 inhibitor has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its therapeutic effects. Other effects of DPP-4 inhibitor include the improvement of endothelial function, the reduction of oxidative stress, and the modulation of the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DPP-4 inhibitor for lab experiments is its specificity for DPP-4. DPP-4 inhibitor has been shown to be highly selective for DPP-4, which makes it a useful tool for studying the role of DPP-4 in various biological processes. In addition, DPP-4 inhibitor has been shown to be stable in vitro, which makes it suitable for use in cell culture experiments. However, one of the limitations of DPP-4 inhibitor for lab experiments is its potential toxicity. DPP-4 inhibitor has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on DPP-4 inhibitor. One of the major areas of research is the development of new DPP-4 inhibitors with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the identification of new therapeutic applications for DPP-4 inhibitor, such as the treatment of neurodegenerative diseases and autoimmune disorders. In addition, the role of DPP-4 in various biological processes, such as inflammation and immune regulation, is still not fully understood, and further research is needed to elucidate these mechanisms.
Synthesemethoden
The synthesis of DPP-4 inhibitor involves several steps, starting with the reaction of diphenylmethyl chloride with N-(4-aminophenyl)-1-piperazinepropanamide to produce 4-(diphenylmethyl)-N-(4-aminophenyl)-1-piperazinepropanamide. This intermediate is then treated with methyl isocyanate to form 4-(diphenylmethyl)-N-(4-(((methylamino)carbonyl)amino)phenyl)-1-piperazinepropanamide, which is the final product.
Wissenschaftliche Forschungsanwendungen
DPP-4 inhibitor has been extensively studied for its potential applications in various fields. One of the major areas of research is its use in the treatment of type 2 diabetes mellitus. DPP-4 inhibitor works by increasing the levels of incretin hormones, which stimulate insulin secretion and lower blood glucose levels. Other potential applications of DPP-4 inhibitor include the treatment of metabolic syndrome, cardiovascular diseases, and cancer.
Eigenschaften
CAS-Nummer |
107314-45-4 |
|---|---|
Produktname |
4-(Diphenylmethyl)-N-(4-(((methylamino)carbonyl)amino)phenyl)-1-piperazinepropanamide |
Molekularformel |
C28H33N5O2 |
Molekulargewicht |
471.6 g/mol |
IUPAC-Name |
3-[2-benzhydryl-4-[4-(methylcarbamoylamino)phenyl]piperazin-1-yl]propanamide |
InChI |
InChI=1S/C28H33N5O2/c1-30-28(35)31-23-12-14-24(15-13-23)33-19-18-32(17-16-26(29)34)25(20-33)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25,27H,16-20H2,1H3,(H2,29,34)(H2,30,31,35) |
InChI-Schlüssel |
JOCRUALROAETRI-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC1=CC=C(C=C1)N2CCN(C(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)N |
Kanonische SMILES |
CNC(=O)NC1=CC=C(C=C1)N2CCN(C(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CCC(=O)N |
Synonyme |
1-Piperazinepropanamide, 4-(diphenylmethyl)-N-(4-(((methylamino)carbon yl)amino)phenyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4R,5R)-4,5-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3,2-dioxathiolane 2,2-dioxide](/img/structure/B24940.png)
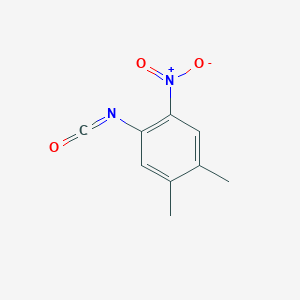

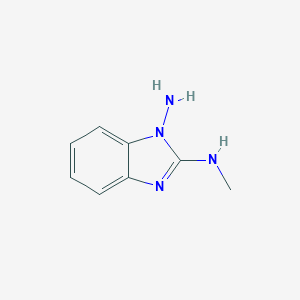
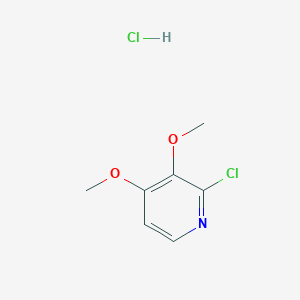
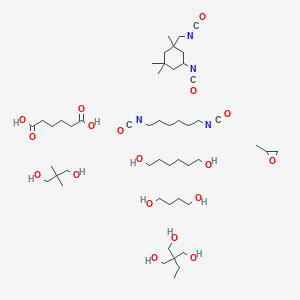


![3-Ethynyl-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B24965.png)
